molecular formula C12H18N2O4 B8701100 4-[1-(Tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid

4-[1-(Tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid

Cat. No. B8701100
M. Wt: 254.28 g/mol
InChI Key: XEZOWPZNBXVCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(Tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[1-(Tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-(Tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]butanoic acid

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-8-7-9(13-14)5-4-6-10(15)16/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

XEZOWPZNBXVCDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 77.0 g, (236 mmol) of (5Z)-5-[(tert-butoxycarbonyl)hydrazono]-7-(trimethylsilyl)hept-6-ynoic acid from step B above in 500 mL of THF was added 350 mL (350 mmol) of a 1.0 M solution of tetrabutylammonium fluoride in THF over 30 min. The resulting mixture was stirred at ambient temperature for 48 h and then evaporated to dryness in vacuo. The residue was diluted with 1 L of a 5% aqueous acetic acid solution and the aqueous phase extracted with ethyl acetate (3×350 mL). The combined organic layers were washed with water (2×100 mL), and brine (150 mL), dried over magnesium sulfate, filtered and evaporated to dryness in vacuo. The crude residue was purified by silica gel chromatography eluting with 3% acetic acid and 35% ethyl acetate in hexanes mixture to afford the title compound as yellow oil (60 g, quantitative yield). LC-MS: m/z (ES) 255 (MH)+.
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